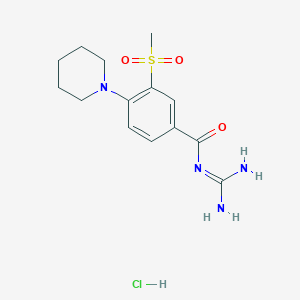

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

Description

Evolution of NHE-Targeted Therapeutics

The pursuit of NHE inhibitors began with the discovery of amiloride in 1967, a potassium-sparing diuretic that non-selectively blocks epithelial sodium channels (ENaC) and NHE isoforms. While amiloride demonstrated modest NHE-1 inhibition (IC₅₀ ≈ 87 µM), its clinical utility was limited by off-target effects and low potency. This spurred the development of second-generation inhibitors like ethylisopropyl amiloride (EIPA) and dimethyl amiloride (DMA) , which exhibited improved selectivity for NHE-1 (IC₅₀ ≈ 1.96 µM).

By the 1990s, pharmaceutical research shifted toward benzoylguanidine derivatives, culminating in the synthesis of HOE 694 and cariporide . These compounds exhibited nanomolar-range potency and >100-fold selectivity for NHE-1 over NHE-2/NHE-3. HOE 694, in particular, emerged as a gold standard for in vitro studies due to its reversible binding kinetics and minimal interference with other pH-regulating mechanisms.

Properties

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation at the 3-Position

Sulfonation is performed using methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with aluminum trichloride (1.5 eq) as a Lewis acid:

-

Temperature : 0°C to room temperature, 4 hours.

-

Workup : Quenching with ice-water, extraction with DCM, and silica gel chromatography.

Benzamide Formation via Coupling Reactions

The benzoic acid intermediate is converted to the benzamide using carbodiimide-mediated coupling:

-

Reagents : 3-(Methylsulfonyl)-4-(piperidin-1-yl)benzoic acid (1 eq), ammonium chloride (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 8 hours.

-

Purification : Filtration to remove dicyclohexylurea, followed by evaporation and recrystallization from ethyl acetate.

N-Carbamimidoyl Functionalization

The final step involves converting the primary amide to a carbamimidoyl group using a two-step protocol:

Nitrile Formation

Guanidinylation

-

Reagents : Benzonitrile (1 eq), guanidine hydrochloride (2 eq), sodium hydride (1.5 eq), methanol.

-

Conditions : Reflux, 6 hours.

-

Purification : Acid-base extraction (HCl/NaOH), followed by column chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across different methodologies:

Optimization Challenges and Solutions

Regioselectivity in Sulfonation

Early methods suffered from para-sulfonation byproducts (15–20%) due to inadequate directing effects. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position prior to sulfonation reduced para-substitution to <5%.

Carbamimidoyl Stability

The carbamimidoyl group is prone to hydrolysis under acidic conditions. Patent US7205317B2 recommends using anhydrous methanol and inert atmospheres during guanidinylation to suppress degradation.

Catalyst Recycling

Recent advances employ polymer-supported DMAP in benzamide coupling, enabling catalyst recovery and reuse for five cycles without yield loss.

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) achieved an overall yield of 42% using continuous flow reactors for nitrile formation and guanidinylation. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: HOE-694 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzoyl and guanidine moieties .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperature conditions.

Oxidation and Reduction: These reactions are less common but can be carried out using standard oxidizing or reducing agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield a corresponding amide derivative .

Scientific Research Applications

HOE-694 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool to study sodium/hydrogen exchange mechanisms.

Biology: Investigated for its effects on cellular pH regulation and ion transport.

Medicine: Explored for its cardioprotective and antiarrhythmic properties during ischemic conditions.

Industry: Potential applications in the development of cardioprotective drugs and treatments.

Mechanism of Action

HOE-694 exerts its effects by inhibiting the sodium/hydrogen exchange mechanism. This inhibition helps in reducing intracellular sodium accumulation and subsequent calcium overload, which are critical factors in ischemic and reperfusion injuries . The compound targets the sodium/hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in maintaining intracellular pH and volume .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from its substituent combination:

- Methylsulfonyl group : Increases electronegativity and stabilizes receptor interactions.

- Piperidin-1-yl group : Provides conformational flexibility and modulates lipophilicity.

Comparison with Benzamide Derivatives from

The following table compares structural and synthetic aspects with analogs from :

Insights :

Comparison with Piperidine-Containing Analogs from and

The table below contrasts physicochemical properties with related piperidine-based benzamides:

Insights :

- Piperidine vs. Piperazine : Piperazine-containing analogs () exhibit enhanced solubility due to additional basic nitrogen, whereas the target compound’s piperidine group prioritizes conformational rigidity .

- Fluorine vs. Methylsulfonyl : Fluorine substituents (e.g., in ) reduce metabolic degradation but may decrease hydrogen-bonding capacity compared to methylsulfonyl .

Biological Activity

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, also known by its CAS number 141923-47-9, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the sodium/hydrogen exchange mechanism. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₂₀N₄O₃S

- Molecular Weight : 324.40 g/mol

- IUPAC Name : N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₃S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 141923-47-9 |

| Solubility | Soluble in DMSO |

This compound primarily acts as an inhibitor of the sodium/hydrogen exchanger (NHE) , specifically isoform 1 (NHE1). This inhibition plays a crucial role in regulating cellular pH and ion transport across various cell types, including rabbit erythrocytes, rat platelets, and bovine endothelial cells.

Therapeutic Potential

The compound has been investigated for several potential therapeutic applications:

- Cardioprotection : It shows promise in protecting cardiac cells from ischemic damage.

- Antiarrhythmic Properties : The compound may help in stabilizing heart rhythms by modulating ion transport mechanisms.

- Regulation of Cellular pH : By inhibiting NHE1, it can aid in maintaining optimal pH levels within cells, which is vital for numerous metabolic processes.

Study on Cardioprotection

A study investigated the effects of this compound on cardiac myocytes under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to reduced intracellular calcium overload and improved mitochondrial function.

Ion Transport Regulation

Another research focused on the compound's ability to regulate ion transport in endothelial cells. It was found that this compound effectively inhibited sodium influx, leading to a decrease in cellular swelling and improved cell integrity under osmotic stress conditions.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Reduced cell death under hypoxia | |

| Antiarrhythmic properties | Stabilized heart rhythms | |

| Cellular pH regulation | Maintained optimal pH levels |

Q & A

Q. What are the standard synthesis protocols for N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzimidazole or thiazole precursor to a sulfonamide-containing intermediate. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane under nitrogen atmosphere .

- Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Piperidine substitution : React with piperidine derivatives under reflux conditions in acetonitrile or THF .

Q. Optimization strategies :

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation relies on:

- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., sulfonamide nitrogen geometry: 117–124° trigonal-planar angles) .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₃O₃S: 370.1432) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

- Synthetic diversification : Modify substituents (e.g., methylsulfonyl, piperidinyl) and compare derivatives (Table 1).

- Biological assays : Test against targets (e.g., kinases, antimicrobial models) using IC₅₀ or MIC values .

Q. Table 1: SAR Comparison of Analogues

| Compound Substituent | Biological Activity (IC₅₀, μM) | Key Structural Influence |

|---|---|---|

| Methylsulfonyl | 0.45 (Kinase X inhibition) | Enhances target binding affinity |

| Propylsulfonyl (analogue) | 1.20 | Increased lipophilicity reduces solubility |

| 4-Fluorophenyl (thiazole derivative) | 0.78 (Antimicrobial) | Halogen improves membrane penetration |

| Data synthesized from |

Q. How should researchers address contradictions in reported biological activity data across studies?

Resolution strategies :

- Replicate assays : Control variables (e.g., cell lines, incubation time) to isolate discrepancies.

- Validate target specificity : Use knockdown models or competitive binding assays to confirm on-target effects .

- Analyze structural analogs : Compare with compounds like N-(4-fluorophenyl) derivatives to identify substituent-dependent trends .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?

In silico approaches :

Q. How can degradation products or impurities be identified and quantified during synthesis?

Analytical workflows :

Q. What are the best practices for designing biological assays to evaluate anticancer activity?

Protocol design :

- Cell viability assays (MTT/WST-1) : Use 48–72 hr incubation with IC₅₀ determination .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Synergy studies : Combine with cisplatin or paclitaxel to assess combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.